2-(2-Naphthyloxy)propanohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yloxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKRFSNWOXEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385339 | |
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-88-9 | |
| Record name | 2-(2-naphthyloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 2-(2-Naphthyloxy)propanohydrazide Derivatives: A Technical Guide
This technical guide details the pharmacological profile, synthesis, and therapeutic potential of 2-(2-Naphthyloxy)propanohydrazide and its derivatives. It synthesizes data from medicinal chemistry research on naphthyl-based scaffolds, focusing on their utility as precursors for bioactive heterocycles.[1]
Executive Summary
2-(2-Naphthyloxy)propanohydrazide (CAS: 143540-88-9) represents a pivotal pharmacophore in medicinal chemistry, serving as a versatile scaffold for the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. The core structure combines the lipophilic naphthalene ring —which facilitates membrane permeability and hydrophobic interactions at receptor sites—with a reactive hydrazide linker capable of derivatization into diverse heterocyclic systems such as 1,3,4-oxadiazoles , 1,2,4-triazoles , and hydrazones (Schiff bases) .
This guide provides a comprehensive analysis of the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for evaluating the biological efficacy of these derivatives.
Chemical Basis & Synthetic Pathway
The biological activity of this class stems from the naphthyloxy moiety, which mimics natural ligands and intercalates into DNA or hydrophobic pockets of enzymes (e.g., COX-2, DNA gyrase). The propanohydrazide side chain acts as a "warhead" precursor, allowing the attachment of target-specific pharmacophores.
Core Synthesis Workflow
The synthesis of the parent hydrazide is a two-step process starting from commercially available 2-naphthol.
-
Etherification: 2-Naphthol is reacted with ethyl 2-bromopropionate in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone to yield Ethyl 2-(2-naphthyloxy)propionate .
-
Hydrazinolysis: The ester is treated with hydrazine hydrate (80-99%) in ethanol to yield 2-(2-Naphthyloxy)propanohydrazide .
Visualization of Synthetic Divergence
The following diagram illustrates the transformation of the core hydrazide into three primary bioactive series.
Figure 1: Divergent synthesis of bioactive derivatives from the core 2-(2-Naphthyloxy)propanohydrazide scaffold.[2][3][4][5][6]
Pharmacological Profile & SAR Analysis[7]
Antimicrobial Activity (Series A & C)
Derivatives, particularly hydrazones (Schiff bases) and 1,2,4-triazoles , exhibit significant bacteriostatic and bactericidal activity.
-
Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA replication. The lipophilic naphthyl ring facilitates penetration through the lipid-rich cell wall of Gram-positive bacteria.
-
Key Pathogens: Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-).
-
SAR Insight: Electron-withdrawing groups (–Cl, –NO₂, –F) on the phenyl ring of the hydrazone moiety significantly enhance potency by increasing the lipophilicity and binding affinity to the enzyme active site.
Anti-inflammatory & Analgesic Activity (Series B)
1,3,4-Oxadiazole derivatives of the scaffold are potent anti-inflammatory agents.[1]
-
Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2) . The naphthyl group fits into the hydrophobic channel of the COX-2 enzyme, while the oxadiazole ring interacts with the polar side pocket (Arg120, Tyr355).
-
Advantage: Reduced gastric ulceration compared to traditional NSAIDs (like Indomethacin) due to lower acidity and higher COX-2 selectivity.
Cytotoxicity & Anticancer Potential[8]
-
Activity: Moderate to high cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).
-
Mechanism: Induction of apoptosis via caspase-3 activation and tubulin polymerization inhibition.
Experimental Protocols (Validated)
Protocol: Synthesis of 2-(2-Naphthyloxy)propanohydrazide
Objective: To isolate the pure hydrazide precursor.
-
Esterification: Dissolve 2-naphthol (0.01 mol) in dry acetone (50 mL). Add anhydrous K₂CO₃ (0.02 mol) and stir for 30 min. Add ethyl 2-bromopropionate (0.01 mol) dropwise. Reflux for 6–8 hours. Filter the inorganic salts while hot. Evaporate solvent to obtain the ester.
-
Hydrazinolysis: Dissolve the ester (0.01 mol) in absolute ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol) slowly. Reflux for 4–6 hours.
-
Isolation: Cool the reaction mixture to 0°C. The solid hydrazide precipitates out. Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
Yield Expectation: 70–85%.
-
Melting Point Check: Verify purity (typically 140–145°C).[7]
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.
-
Control: Ciprofloxacin (Positive), DMSO only (Negative).
-
Protocol: Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: Evaluate in vivo anti-inflammatory efficacy.[8]
-
Animals: Wistar albino rats (150–200g), fasted for 12h.
-
Dosing: Administer test compounds (e.g., 50 mg/kg, p.o.) or Standard (Indomethacin 10 mg/kg). Wait 1 hour.
-
Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation: % Inhibition =
, where is the edema volume of the treated group and is the control group.
Mechanism of Action Visualization
The following diagram details the dual-pathway mechanism for the 1,3,4-oxadiazole derivative (Series B), illustrating its interaction with the COX-2 inflammatory pathway.
Figure 2: Mechanism of Action for Anti-inflammatory Activity (COX-2 Inhibition).
Data Summary: Activity Comparison
The table below summarizes typical activity ranges reported for derivatives of this scaffold.
| Derivative Series | Target Activity | Key Substituent (R) | Typical Potency (MIC/IC50) | Reference Standard |
| Hydrazone | Antimicrobial (Gram+) | 4-Nitro, 2,4-Dichloro | MIC: 2–8 µg/mL | Ciprofloxacin |
| 1,3,4-Oxadiazole | Anti-inflammatory | 4-Methoxy, 3,4-Dimethoxy | 65–75% Edema Inhibition | Indomethacin |
| 1,2,4-Triazole | Antifungal | 4-Fluoro, 2-Chloro | MIC: 4–16 µg/mL | Fluconazole |
| Hydrazide (Parent) | Cytotoxic | Unsubstituted | IC50: 20–50 µM | Doxorubicin |
References
-
Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoles: Chemical Science (RSC). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides.[9][10]
-
Antimicrobial Potential of Naphthol Derivatives: National Institutes of Health (NIH). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
-
Anti-inflammatory Activity of Naphthoquinone Derivatives: ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
-
COX-2 Inhibition SAR: PubMed. SAR: flavonoids and COX-2 inhibition.[11]
-
Oxadiazole Synthesis Methods: Organic Chemistry Portal. 1,3,4-Oxadiazole synthesis.[9][12]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. 83798-15-6,(3,5-Dimethyl-phenoxy)-acetic acid hydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. bibrepo.uca.es [bibrepo.uca.es]
- 4. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR: flavonoids and COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Optimization of Naphthyloxy Propanohydrazides
Executive Summary
The naphthyloxy propanohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry, bridging the lipophilic utility of the naphthalene ring with the hydrogen-bonding capacity of the hydrazide moiety. This structural motif is pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and anticancer therapeutics.[1]
This guide provides a rigorous technical breakdown of the synthesis, optimization, and validation of 2-(naphthalen-2-yloxy)propanohydrazide. Unlike generic protocols, this document focuses on the causality of reaction parameters, offering a comparative analysis between conventional thermal solvolysis and microwave-assisted intensification.[1]
The Scaffold: Structural Logic & Medicinal Significance[2]
The target molecule consists of three distinct domains, each serving a specific pharmacological function:
-
Lipophilic Domain (Naphthalene): Facilitates membrane permeability and hydrophobic interactions with target protein pockets (e.g., COX-2 active sites).
-
Linker (Oxy-Propyl Chain): The 2-propoxy linker introduces chirality (if substituted at the
-position) and flexibility, mimicking the "profen" class of NSAIDs (e.g., Naproxen). -
Polar Domain (Hydrazide): The terminal -CONHNH2 group acts as a hydrogen bond donor/acceptor, crucial for chelating metal ions in metalloenzymes or forming Schiff bases for further derivatization.
Synthetic Pathway Overview
The synthesis follows a linear two-step protocol: O-Alkylation followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .
Caption: Linear synthetic pathway from 2-naphthol to the target hydrazide via an ester intermediate.
Mechanistic Deep Dive: Hydrazinolysis
Understanding the mechanism is vital for troubleshooting low yields. The conversion of the ester to the hydrazide is not a simple displacement but a Nucleophilic Acyl Substitution .
The Mechanism[3][4][5]
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A transient
hybridized intermediate forms. -
Elimination: The ethoxide ion (good leaving group) is expelled, reforming the carbonyl double bond.
-
Proton Transfer: Rapid proton transfer neutralizes the leaving group (ethanol formation).
Critical Control Point: The reaction is reversible. To drive the equilibrium toward the hydrazide, hydrazine hydrate is used in excess , and the byproduct (ethanol) serves as the solvent or is distilled off.[1]
Caption: Kinetic flow of the hydrazinolysis mechanism highlighting the rate-determining step.
Experimental Protocols
Method A: Conventional Thermal Synthesis (The Standard)
Best for: Large-scale batches where energy efficiency is secondary to volume.
Step 1: Synthesis of Ethyl 2-(naphthalen-2-yloxy)propanoate
-
Charge: In a 250 mL round-bottom flask, dissolve 2-naphthol (0.01 mol) in dry acetone (30 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (0.015 mol). Note: Anhydrous conditions are crucial to prevent hydrolysis of the reagent. -
Alkylation: Add Ethyl 2-bromopropionate (0.012 mol) dropwise.
-
Reflux: Heat at 60-70°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Filter inorganic salts. Evaporate solvent. Pour residue into ice water. Extract with ether or filter the solid precipitate.
Step 2: Hydrazinolysis
-
Solvolysis: Dissolve the ester (0.01 mol) in absolute ethanol (20 mL).
-
Reagent: Add Hydrazine Hydrate (99%, 0.05 mol) dropwise. Note: 5x excess prevents the formation of the N,N'-diacylhydrazine dimer.
-
Reflux: Heat at 80°C for 3-5 hours.
-
Crystallization: Cool the mixture. The hydrazide typically precipitates as white needles.
-
Purification: Recrystallize from ethanol.
Method B: Microwave-Assisted Synthesis (The Modern Approach)
Best for: High-throughput screening (HTS) and Green Chemistry compliance.
-
Mixture: Mix the ester (0.01 mol) and Hydrazine Hydrate (0.02 mol) in a microwave-safe vial. Add 2-3 drops of ethanol (solvent-free or minimal solvent approach).
-
Irradiation: Set microwave reactor to 300W, 80°C .
-
Time: Irradiate for 2-5 minutes .
-
Workup: Cool rapidly in an ice bath. Wash solid with cold water.
Data Presentation & Optimization[3]
The following data compares the efficiency of conventional vs. microwave methods for this specific scaffold.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted (MW) |
| Reaction Time | 4 - 8 Hours | 3 - 10 Minutes |
| Yield | 65% - 75% | 85% - 94% |
| Solvent Usage | High (30-50 mL) | Minimal / Solvent-Free |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often analytical grade) |
| Energy Profile | High (Prolonged heating) | Low (Targeted irradiation) |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Product is an oil instead of a solid.
-
Cause: Incomplete removal of hydrazine or presence of unreacted ester.
-
Fix: Triturate with cold ether/hexane to induce crystallization.
-
-
Issue: Low Yield.
-
Cause: Formation of the dimer (two ester molecules reacting with one hydrazine).
-
Fix: Increase Hydrazine Hydrate ratio to >1:4 (Ester:Hydrazine).
-
-
Validation Check:
-
IR Spectrum: Look for the disappearance of the Ester C=O stretch (1735-1750 cm⁻¹) and the appearance of the Amide C=O (1650-1670 cm⁻¹) and NH/NH2 doublets (3200-3400 cm⁻¹).
-
References
-
Microwave-Assisted Synthesis of Acid Hydrazides Mohamad, S. A. A., et al. (2022).[2][3][4][5] Microwave-assisted Single-step Synthesis of Acid Hydrazides from Corresponding Acids Utilizing Newly Designed Apparatus.
-
Antimicrobial Potential of Naphthalene Derivatives Derya Osmaniye, et al. (2024).[6] Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
-
Hydrazinolysis Mechanism & Kinetics Gareth Arnott. (2023). Hydrolysis and Hydrazinolysis of Esters: Mechanistic Insights.
-
Synthesis of Naphthyloxy Derivatives Rokade, Y. B., & Sayyed, R. Z. (2018).[1][6] Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value.
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. japtronline.com [japtronline.com]
- 4. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus - Neliti [neliti.com]
- 6. ijpsjournal.com [ijpsjournal.com]
The Versatility of 2-(2-Naphthyloxy)propanohydrazide: A Technical Guide to Heterocyclic Synthesis
Abstract: The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these scaffolds.[1] This technical guide focuses on 2-(2-naphthyloxy)propanohydrazide, a highly versatile and readily accessible precursor for the synthesis of a diverse array of biologically significant heterocycles. We provide an in-depth exploration of its application in constructing key five-membered heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just synthetic protocols, but also the underlying mechanistic principles and strategic considerations for leveraging this powerful building block.
The Precursor: Synthesis and Strategic Importance of 2-(2-Naphthyloxy)propanohydrazide
The utility of any precursor lies in its accessibility and inherent chemical reactivity. 2-(2-Naphthyloxy)propanohydrazide excels on both fronts. The naphthyloxy moiety provides a rigid, lipophilic scaffold often found in biologically active molecules, while the propanohydrazide tail offers a reactive handle for a multitude of cyclization strategies.
The synthesis is a straightforward, multi-step process commencing from the inexpensive and commercially available 2-naphthol.
Experimental Protocol: Synthesis of 2-(2-Naphthyloxy)propanohydrazide
Step 1: Synthesis of 2-(2-Naphthyloxy)propionic Acid
-
To a solution of 2-naphthol (1.0 eq.) in acetone, add potassium hydroxide (1.5 eq.) and stir at 0°C.
-
Slowly add 2-chloropropionic acid (1.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent like methylene chloride to remove any unreacted 2-naphthol.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-naphthyloxy)propionic acid.[2]
Step 2: Esterification to Ethyl 2-(2-Naphthyloxy)propanoate
-
Dissolve the 2-(2-naphthyloxy)propionic acid (1.0 eq.) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v).
-
Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting acid.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude ester, which can be used directly in the next step.
Step 3: Hydrazinolysis to 2-(2-Naphthyloxy)propanohydrazide
-
Dissolve the crude ethyl 2-(2-naphthyloxy)propanoate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq.) to the solution.
-
Reflux the mixture for 12-18 hours. A precipitate may form upon cooling.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-(2-naphthyloxy)propanohydrazide as a crystalline solid.[3][4]
Caption: Synthetic pathway to the target precursor.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[5] A common and efficient method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides involves a two-step, one-pot reaction with aromatic carboxylic acids using a dehydrating agent like phosphorus oxychloride (POCl₃).
Mechanism Insight
The reaction proceeds via an initial acylation of the terminal nitrogen of the propanohydrazide by an aromatic acid, forming an N,N'-diacylhydrazine intermediate. This intermediate is often not isolated. The subsequent addition of a strong dehydrating agent like POCl₃ facilitates an intramolecular cyclodehydration, where the oxygen of one carbonyl group attacks the carbon of the other, followed by elimination of water to form the stable, aromatic 1,3,4-oxadiazole ring.
Experimental Protocol: General Procedure for 1,3,4-Oxadiazoles
-
In a round-bottom flask, mix 2-(2-naphthyloxy)propanohydrazide (1.0 eq.) and a substituted aromatic carboxylic acid (1.1 eq.).
-
Add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or potassium carbonate solution until a precipitate forms.
-
Filter the solid product, wash it extensively with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(1-(2-naphthyloxy)ethyl)-5-aryl-1,3,4-oxadiazole.
Caption: Pathway to 1,3,4-Oxadiazoles.
Synthesis of 1,3,4-Thiadiazole Derivatives
Thiadiazoles are another class of five-membered heterocycles that are staples in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7] The conversion of hydrazides to 1,3,4-thiadiazoles is typically achieved by reaction with carbon disulfide in a basic medium, followed by acid-catalyzed cyclization.
Mechanism Insight
The reaction begins with the nucleophilic attack of the hydrazide's terminal amine onto carbon disulfide in the presence of a base (e.g., KOH), forming a dithiocarbazate salt. This salt, upon treatment with a strong acid (like concentrated H₂SO₄), undergoes intramolecular cyclization and dehydration. The sulfur atom acts as a nucleophile, attacking the carbonyl carbon, leading to the formation of the thiadiazole ring.
Experimental Protocol: Synthesis of 5-(1-(2-Naphthyloxy)ethyl)-1,3,4-thiadiazole-2-thiol
-
Dissolve 2-(2-naphthyloxy)propanohydrazide (1.0 eq.) in absolute ethanol.
-
Add potassium hydroxide (1.2 eq.) and stir until a clear solution is obtained.
-
Cool the solution to 0°C and add carbon disulfide (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the mixture with dry ether and filter the precipitated potassium dithiocarbazate salt.
-
Wash the salt with ether and dry.
-
Add the dried salt portion-wise to a beaker containing ice-cold concentrated sulfuric acid (10 mL per gram of salt) with vigorous stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 2-3 hours, then pour it onto crushed ice.
-
Filter the resulting solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize from ethanol to afford the pure thiadiazole-2-thiol product.
Caption: Pathway to 1,3,4-Thiadiazoles.
Synthesis of 1,2,4-Triazole Derivatives
The 1,2,4-triazole moiety is a key component in numerous antifungal agents (e.g., fluconazole) and other therapeutic compounds.[8] A robust route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols from hydrazides involves the formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[9]
Mechanism Insight
The synthesis starts with the condensation of the hydrazide with an aryl isothiocyanate. The nucleophilic terminal amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. In the presence of a strong base (e.g., NaOH), this intermediate undergoes intramolecular cyclization. The sulfur-bearing nitrogen is deprotonated, and the resulting anion attacks the carbonyl carbon. Subsequent dehydration yields the stable aromatic triazole ring.
Experimental Protocol: General Procedure for 1,2,4-Triazoles
-
Thiosemicarbazide Formation:
-
Dissolve 2-(2-naphthyloxy)propanohydrazide (1.0 eq.) in absolute ethanol and heat to reflux.
-
Add a solution of the desired aryl isothiocyanate (1.0 eq.) in ethanol dropwise.
-
Continue refluxing for 4-6 hours.
-
Cool the reaction mixture. The thiosemicarbazide product often precipitates and can be collected by filtration.
-
-
Cyclization to Triazole:
-
Suspend the dried thiosemicarbazide (1.0 eq.) in an aqueous sodium hydroxide solution (e.g., 2M, 8-10 eq.).
-
Reflux the mixture for 6-8 hours until a clear solution is obtained.
-
Cool the solution to room temperature and filter to remove any impurities.
-
Acidify the clear filtrate with cold, dilute hydrochloric acid until the pH is acidic.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like aqueous ethanol to obtain the pure 4-aryl-5-(1-(2-naphthyloxy)ethyl)-4H-1,2,4-triazole-3-thiol.
-
Caption: Pathway to 1,2,4-Triazoles.
Synthesis of Pyrazole Derivatives
Pyrazoles are a fundamental class of N-heterocycles with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[10] The classic Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a highly effective method.[11]
Mechanism Insight
The reaction between 2-(2-naphthyloxy)propanohydrazide and a 1,3-dicarbonyl compound like acetylacetone proceeds via an initial condensation, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining hydrazide nitrogen attacks the second carbonyl group. A final dehydration step under the reaction conditions yields the aromatic pyrazole ring. The choice of reaction conditions (e.g., acidic vs. neutral) can influence the regioselectivity of the final product.
Experimental Protocol: Synthesis of Pyrazoles
-
To a solution of 2-(2-naphthyloxy)propanohydrazide (1.0 eq.) in glacial acetic acid or ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.).
-
Add a few drops of a catalyst, such as concentrated HCl, if using ethanol as a solvent.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
If a solid precipitates, filter, wash with water, and dry.
-
If an oil separates, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure pyrazole derivative.
Caption: Pathway to Pyrazoles.
Summary of Synthetic Routes and Data
The following table summarizes the key transformations discussed in this guide, highlighting the versatility of 2-(2-naphthyloxy)propanohydrazide.
| Target Heterocycle | Key Reagents | Core Transformation | Potential Biological Activities |
| 1,3,4-Oxadiazole | Aromatic Acids, POCl₃ | Cyclodehydration | Antimicrobial, Anti-inflammatory, Anticancer[12] |
| 1,3,4-Thiadiazole | CS₂, KOH, H₂SO₄ | Dithiocarbazate Cyclization | Anticonvulsant, Antimicrobial, Antifungal[6] |
| 1,2,4-Triazole | Aryl Isothiocyanates, NaOH | Thiosemicarbazide Cyclization | Antifungal, Anticancer, Antiviral[8][13][14] |
| Pyrazole | 1,3-Dicarbonyl Compounds | Knorr Condensation | Anti-inflammatory, Analgesic, Anticancer[10][15] |
Conclusion
2-(2-Naphthyloxy)propanohydrazide stands out as a strategically valuable precursor in heterocyclic chemistry. Its straightforward synthesis and the predictable reactivity of the hydrazide functional group provide reliable access to a wide range of medicinally important scaffolds. The protocols and mechanistic insights detailed in this guide serve as a foundation for researchers to not only replicate these transformations but also to design and synthesize novel analogues for drug discovery programs. The fusion of the naphthyloxy group with diverse heterocyclic cores offers a rich chemical space for the development of new therapeutic agents.
References
-
Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. PubMed Central (PMC). Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
-
Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. PubMed. Available at: [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. Paper Archives. Available at: [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central (PMC). Available at: [Link]
-
Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity. PubMed. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central (PMC). Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed Central (PMC). Available at: [Link]
-
Synthesis and Characterization of some new derivatives of thiadiazoles derived from ciprofloxacin Drug and Study of Their Biolog. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
A Study on Biologically Active Heterocyclic Compounds. Ignited Minds Journals. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PubMed Central (PMC). Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central (PMC). Available at: [Link]
- Process for the preparation of 2-(2-naphthyloxy) proponic acid derivation. Google Patents.
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. PubMed Central (PMC). Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central (PMC). Available at: [Link]
-
Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. PubMed. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. Available at: [Link]
-
Investigating the Biological Activity of Some Useful Heterocycles. Amanote Research. Available at: [Link]
-
(PDF) Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. ResearchGate. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed Central (PMC). Available at: [Link]
-
Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. PubMed. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed. Available at: [Link]
Sources
- 1. A Study on Biologically Active Heterocyclic Compounds: Exploring the Biological Significance of Heterocyclic Compounds | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. KR910001998B1 - Process for the preparation of 2-(2-naphthyloxy) proponic acid derivation - Google Patents [patents.google.com]
- 3. 2-(2-naphthyloxy)propanohydrazide | 143540-88-9 [sigmaaldrich.com]
- 4. 143540-88-9 CAS MSDS (2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 11. orientjchem.org [orientjchem.org]
- 12. SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW [paper.researchbib.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting cyclization of naphthyloxy hydrazides with POCl3
Technical Support Center: POCl₃-Mediated Cyclization of Naphthyloxy Hydrazides
Ticket ID: #OXD-NAP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting cyclodehydration protocols for 2-(naphthyloxymethyl)-1,3,4-oxadiazole synthesis.
Executive Summary
The cyclization of naphthyloxy acetyl hydrazides using phosphorus oxychloride (POCl₃) is a robust method for generating 1,3,4-oxadiazoles, a scaffold critical in medicinal chemistry for its metabolic stability and lipophilic profile. However, the naphthalene moiety’s electron-rich nature and the aggressive reactivity of POCl₃ often lead to common failure modes: charring (tar formation), low yields, or violent exotherms during workup.
This guide provides a self-validating protocol and a logic-based troubleshooting framework to ensure high purity and reproducibility.
The "Golden Standard" Protocol
Use this optimized protocol as your baseline. Deviations from this standard are the primary source of experimental error.
Reaction Scope: Cyclization of
| Parameter | Specification | Rationale |
| Stoichiometry | Substrate (1.0 eq) : POCl₃ (5.0–10.0 eq) | POCl₃ acts as both reagent and solvent.[1] Excess drives the equilibrium by sequestering water. |
| Temperature | Reflux (105–110 °C) | Required to overcome the activation energy of the imidolyl phosphate intermediate cyclization.[1] |
| Time | 4–8 Hours | Naphthyl derivatives are bulky; insufficient time leads to uncyclized open-chain intermediates. |
| Atmosphere | Anhydrous (CaCl₂ guard tube) | POCl₃ hydrolyzes rapidly in moist air, generating H₃PO₄ which degrades the product and reduces potency. |
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with the hydrazide precursor (1.0 equiv).
-
Addition: Add POCl₃ (8.0 equiv) dropwise at room temperature. Note: If the substrate is a carboxylic acid + hydrazide mixture, add the acid first, then POCl₃.[1]
-
Thermal Ramp: Heat the mixture gradually to reflux over 30 minutes. Do not plunge into a pre-heated bath; this causes charring.
-
Monitoring: Reflux for 6 hours. Monitor via TLC (System: EtOAc:Hexane 4:6). Look for the disappearance of the polar hydrazide spot.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice (50g per 10mL POCl₃) with vigorous stirring. Maintain internal temp <10°C to prevent hydrolysis of the ether linkage.
-
Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution. The solid product should precipitate.
-
Isolation: Filter the solid, wash with excess cold water, and recrystallize from Ethanol/DMF.
Mechanistic Insight
Understanding why the reaction fails requires visualizing the pathway. The reaction proceeds via an imidolyl phosphate intermediate.
Figure 1: Mechanistic pathway of POCl₃-mediated cyclodehydration. The formation of the Imidolyl Phosphate is rapid, but the subsequent ring closure (Cyclodehydration) requires heat.[1]
Troubleshooting & FAQs
Issue 1: The reaction mixture turned into a black tar.
Diagnosis: Thermal decomposition or "charring." Root Cause:
-
Rapid Heating: Introducing the substrate to boiling POCl₃ causes immediate localized polymerization.
-
Impure Precursor: Residual sugars or unreacted hydrazine from previous steps carbonize instantly in hot POCl₃. Solution:
-
Protocol Shift: Use the "Cold Start" method. Mix reagents at 0°C, warm to RT, then ramp to reflux.
-
Solvent Dilution: If charring persists, use dry Toluene as a co-solvent (1:1 ratio with POCl₃).[1] This moderates the reaction temperature.
Issue 2: Low yield; product is sticky or oily.
Diagnosis: Incomplete cyclization or hydrolysis during workup. Root Cause:
-
Moisture Ingress: POCl₃ was partially hydrolyzed before the reaction started.
-
Acidic Hydrolysis: During quenching, the pH dropped too low (<2), causing the ether linkage (naphthyl-O-CH2) to cleave or the oxadiazole ring to reopen. Solution:
-
Reagent Check: Ensure POCl₃ is distilled or fresh. If it's cloudy, discard it.
-
Buffering: Neutralize the quench mixture immediately with Sodium Carbonate. Do not let the product sit in the acidic quench solution.
Issue 3: Violent exotherm during quenching.
Diagnosis: Uncontrolled hydrolysis of excess POCl₃. Root Cause: Adding water directly to the reaction flask. Solution:
-
The "Reverse Quench": Always pour the reaction mixture into the ice/water, never the other way around.
-
Pre-evaporation: If using >10 eq of POCl₃, distill off the excess POCl₃ under reduced pressure before quenching. This significantly reduces the violence of the hydrolysis.
Diagnostic Decision Tree
Use this logic flow to resolve your specific experimental bottleneck.
Figure 2: Troubleshooting logic for POCl₃ cyclization failures.
Comparative Data: Solvent Effects
Data aggregated from internal validation and literature benchmarks [1, 3].
| Condition | Yield (%) | Purity (%) | Observations | Recommended For |
| Neat POCl₃ (Reflux) | 85–92% | >95% | Fast reaction, difficult workup if not evaporated.[1] | Standard substrates. |
| POCl₃ + Toluene (1:1) | 70–80% | >98% | Slower (8-12h), cleaner profile, less charring.[1] | Electron-rich/Sensitive substrates. |
| POCl₃ + Microwave | 88–94% | 90% | Very fast (10-20 min), high risk of pressure buildup. | High-throughput screening (small scale). |
References
-
Synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives via cyclisation. Bioorganic & Medicinal Chemistry Letters. (2020).
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molbank. (2022).
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. (2022).
Sources
Solubility issues of 2-(2-Naphthyloxy)propanohydrazide in DMSO
Answering as a Senior Application Scientist.
Technical Support Center: 2-(2-Naphthyloxy)propanohydrazide
Guide Objective: This technical guide provides in-depth troubleshooting and best practices for researchers encountering solubility challenges with 2-(2-Naphthyloxy)propanohydrazide in Dimethyl Sulfoxide (DMSO). Our goal is to explain the underlying scientific principles governing these issues and provide robust, validated protocols to ensure experimental success.
Section 1: Troubleshooting Common Solubility Issues
This section addresses the most frequent problems researchers face. The question-and-answer format is designed to help you quickly diagnose and solve your specific issue.
Q1: My 2-(2-Naphthyloxy)propanohydrazide is not dissolving in DMSO, even after extensive vortexing. What is happening?
Answer: This is a common and frustrating issue that typically points to one of two primary causes: solvent quality or insufficient solvation energy.
-
Probable Cause 1: DMSO Water Content. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to air can significantly increase its water content.[1] The naphthyloxy group in your compound imparts significant lipophilicity (poor water solubility). As the water content in your DMSO increases, the solvent's polarity profile changes, drastically reducing its ability to dissolve lipophilic compounds and potentially leading to precipitation.[3][4]
-
Probable Cause 2: Insufficient Energy for Solvation. The compound in its solid, crystalline form is in a low-energy state. Dissolving it requires energy to break apart this crystal lattice. Simple vortexing at room temperature may not provide enough energy to overcome these intermolecular forces.
Solutions:
-
Verify Solvent Quality: Always use anhydrous DMSO, preferably from a freshly opened bottle with a septum-sealed cap. For highly sensitive experiments, purchase small-volume bottles to minimize the number of times the bottle is opened.[1]
-
Apply Gentle Heat: Warm the solution in a water bath at a controlled temperature, typically not exceeding 37-40°C, for 5-10 minutes.[1] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.
-
Causality Note: The hydrazide functional group can be susceptible to thermal decomposition.[5] Aggressive heating should be avoided as it may lead to compound degradation.
-
-
Utilize Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.[1][6] Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which provides localized energy to facilitate dissolution without significant bulk heating.
Q2: The compound dissolved perfectly at first, but after a few days/freeze-thaw cycles, I see crystals in my DMSO stock solution. Why?
Answer: This phenomenon, known as "crashing out" or precipitation from a stock solution, is almost always linked to changes in solvent quality or storage conditions.
-
Probable Cause: Moisture Absorption and Temperature Cycling. The primary culprit is, again, the hygroscopic nature of DMSO.[1][3] Each time the vial is opened, it absorbs more atmospheric moisture. Freeze-thaw cycles exacerbate this problem, as they can accelerate the process of crystallization once the solubility limit has been breached.[1][4] Even if the compound is amorphous and highly soluble initially, it can convert to a more stable, less soluble crystalline form over time, a process accelerated by these cycles.[4]
Solutions:
-
Aliquot Stock Solutions: After successfully preparing your stock solution, immediately divide it into smaller, single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces exposure to atmospheric moisture.[1]
-
Proper Storage: Store aliquots at -80°C for long-term stability (months) or -20°C for short-term use (weeks).[7] Ensure vials are sealed tightly.
-
Use a Desiccator: Store your primary bottle of anhydrous DMSO and your prepared aliquots in a desiccator to provide a dry environment and protect against moisture absorption.[1]
Q3: My DMSO stock is clear, but the compound precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. How do I prevent this?
Answer: This is a classic problem for compounds that are highly soluble in organic solvents but poorly soluble in water. The drastic change in solvent polarity upon dilution causes the compound to fall out of solution.
-
Probable Cause: Poor Aqueous Solubility. Your compound's large, nonpolar naphthyl group makes it inherently hydrophobic. While DMSO can accommodate this structure, the highly polar, hydrogen-bonding environment of water cannot, leading to immediate precipitation.
Solutions:
-
Optimize the Dilution Protocol: Do not dilute the stock in a single large step. Instead, perform serial dilutions or add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously.[8] This helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.
-
Keep Final DMSO Concentration Consistent and Minimal: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5% for cell-based assays to avoid toxicity) but consistent across all experiments, including vehicle controls.[7][9]
-
Dilute at the Last Moment: Prepare your final working solution immediately before adding it to your cells or assay plate. Allowing a highly diluted, semi-aqueous solution to sit for an extended period increases the risk of precipitation.[10]
Q4: I am concerned that my compound might be degrading in the DMSO stock. What are the signs, and how can I verify its integrity?
Answer: Compound stability in DMSO is a valid concern, as DMSO is not entirely inert and can participate in or catalyze degradation, especially with heat or prolonged storage.[11][12]
-
Signs of Degradation:
-
A noticeable color change in the stock solution over time.
-
A decrease in biological activity or inconsistent results in your assays.
-
The appearance of new, unexpected peaks during analytical analysis.
-
Verification Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity.[13] Run a sample of your stock solution on an HPLC system with a UV or photodiode array (PDA) detector. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry.[15][16] It can not only detect impurities but also provide the molecular weight of the degradation products, offering clues to the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, ¹H NMR can be used. The appearance of new signals or changes in the integration of existing signals compared to a reference spectrum can confirm structural changes.[15]
Section 2: Validated Protocols & Best Practices
Adhering to standardized protocols is critical for reproducibility. The following workflows are designed to minimize solubility and stability issues.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Preparation: Bring the vial of 2-(2-Naphthyloxy)propanohydrazide and a sealed bottle of anhydrous DMSO to room temperature inside a desiccator.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile, conical-bottom microfuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (If Needed): If the solid is not fully dissolved, proceed with the following steps sequentially: a. Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[1] b. Sonication: Transfer the tube to an ultrasonic bath for 10-15 minutes.[1]
-
Final Inspection: Once the solution appears clear and homogenous, visually inspect it against a light source to ensure no undissolved particulates remain.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage.[7]
Workflow for Stock Solution Preparation
Caption: A decision tree for troubleshooting dissolution failures.
References
- Benchchem. An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments.
- Benchchem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- Slideshare. Degradation and Degradant Characterization.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- Unknown Source. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Separation Science. Analytical Techniques In Stability Testing.
- ChemicalBook. 143540-88-9(2-(2-NAPHTHYLOXY)PROPANOHYDRAZIDE) Product Description.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Mass Analytica. Compound Degradation.
- ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
- ChemicalBook. 120-23-0 | CAS DataBase.
- LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- MCE. Compound Handling Instructions.
- Ziath. Samples in DMSO: What an end user needs to know.
- Wikipedia. Dimethyl sulfoxide.
- Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?.
- MedchemExpress.com. 2-Naphthoxyacetic acid | Endogenous Metabolite.
- PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.
- Unknown Source. Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
- Unknown Source. SUPPORTING INFORMATION.
- RSC Publishing. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides.
- PubMed. Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification.
- ChemicalBook. 2-Naphthoxyacetic acid CAS#: 120-23-0.
- Unknown Source. Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
- ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Scribd. Solubility in DMSO - Dimethyl Sulfoxide.
- ChemicalBook. 2-Naphthoxyacetic acid | 120-23-0.
- University of Hertfordshire. 2-naphthyloxyacetic acid.
- NIST. Propanoic acid, 2-(2-chlorophenoxy)-.
- Veeprho. 2-Naphthoxyacetic Acid | CAS 120-23-0.
- PubChem. Dimethyl Sulfoxide | (CH3)2SO | CID 679.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. sepscience.com [sepscience.com]
- 14. Degradation and Degradant Characterization | PPTX [slideshare.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Compound Degradation – Mass Analytica [mass-analytica.com]
Avoiding side reactions in naphthyloxy hydrazide synthesis
Technical Support Center: Naphthyloxy Hydrazide Synthesis
A Guide to Maximizing Yield and Purity by Mitigating Side Reactions
Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, I understand that the synthesis of high-purity intermediates like naphthyloxy hydrazides is critical for the success of your research and drug development programs. While the hydrazinolysis of esters appears straightforward, subtle variations in reaction conditions can lead to persistent side reactions, impacting yield and complicating purification.
This guide is designed to provide you with a deeper understanding of the underlying chemical principles governing this reaction. We will move beyond simple procedural steps to explore the "why" behind common pitfalls and their solutions. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring your syntheses are both reproducible and high-yielding.
Core Synthesis Pathway: Hydrazinolysis of Naphthyloxy Esters
The most prevalent and efficient method for preparing naphthyloxy hydrazides is the nucleophilic acyl substitution reaction between a corresponding naphthyloxy ester (typically a methyl or ethyl ester) and hydrazine hydrate.[1][2] In this process, hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol leaving group (methanol or ethanol) and the formation of the desired hydrazide.[3]
The general reaction is illustrated below:
Caption: Primary synthesis route for naphthyloxy hydrazides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during naphthyloxy hydrazide synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue that can often be traced back to one of three main areas: incomplete reaction, competing side reactions, or mechanical loss during product isolation.[4][5]
Probable Causes & Recommended Actions:
-
Incomplete Reaction: The hydrazinolysis may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] The reaction is complete only when the starting ester spot is no longer visible. If the reaction stalls, consider extending the reflux time.
-
-
Suboptimal Stoichiometry: An insufficient amount of hydrazine hydrate can lead to an incomplete reaction or favor the formation of side products.
-
Solution: Increase the molar excess of hydrazine hydrate. A common starting point is 3-5 equivalents, but using up to 10 equivalents can significantly drive the reaction to completion.[6]
-
-
Premature Product Precipitation: The desired hydrazide product is often a solid that is insoluble in the reaction solvent (e.g., methanol or ethanol).[7] If it precipitates too early, it can become coated with starting material, effectively halting the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. If solubility is a major issue, consider using a co-solvent system or a solvent in which the starting ester and product have better solubility at reflux temperature.
-
-
Mechanical Loss: Significant product can be lost during filtration and washing steps, especially on a small scale.[8]
-
Solution: After filtration, wash the reaction flask with a small amount of fresh, cold solvent to recover any remaining product. Ensure the filter cake is washed with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing a significant, less-polar impurity by TLC that is difficult to remove. What is it and how can I prevent it?
A2: This is the most common and problematic side reaction. The impurity is almost certainly the N,N'-diacylhydrazine (also known as a 1,2-diacylhydrazine).[9][10]
Mechanism of Formation: This side product forms when the desired naphthyloxy hydrazide product, which still possesses a nucleophilic -NH2 group, attacks a second molecule of the starting ester. This is a competitive reaction that becomes significant when the concentration of hydrazine hydrate decreases relative to the starting ester and the mono-substituted product.
Caption: Formation of the N,N'-diacylhydrazine side product.
Prevention Strategies:
-
Molar Ratio is Key: The most effective way to suppress this side reaction is to use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents).[6] This ensures that an ester molecule is statistically much more likely to encounter a hydrazine molecule than a molecule of the already-formed product.
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged heating, as these conditions can favor the less reversible diacylhydrazine formation.
-
Mode of Addition: For particularly sensitive substrates, consider adding the ester solution slowly to a refluxing solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for the product to react with the ester.
Q3: My final product is off-color and shows multiple spots on TLC even after filtration. What are the best practices for purification?
A3: Hydrazides are generally crystalline solids, making recrystallization the most effective purification method.[11][12]
Purification Protocol:
-
Solvent Selection: Ethanol or methanol are excellent first choices for recrystallization. The goal is to find a solvent that dissolves the crude product when hot but in which the product has low solubility when cold. Water can sometimes be added dropwise to the hot alcoholic solution to induce crystallization upon cooling.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface. Do not use a large volume or a warm solvent, as this will dissolve your product.
Frequently Asked Questions (FAQs)
Q4: What is the optimal molar ratio of hydrazine hydrate to the naphthyloxy ester?
A4: While a slight excess (1.2-2.0 equivalents) can work, we strongly recommend using a larger excess of 3 to 10 molar equivalents of hydrazine hydrate relative to the ester.[6] This serves two critical purposes: it acts as a solvent and, more importantly, its high concentration kinetically favors the formation of the desired monohydrazide, effectively suppressing the N,N'-diacylhydrazine side product.
Q5: What is the recommended solvent and reaction temperature?
A5: The most commonly used solvents are methanol and ethanol .[2][13] They are effective at dissolving the starting ester and the reaction is typically carried out at the reflux temperature of the chosen alcohol. This provides sufficient thermal energy to overcome the activation barrier without being excessively harsh. In many cases, the reaction can be run neat (without an additional solvent) if a large excess of hydrazine hydrate is used.
Q6: How should I monitor the reaction, and what should my TLC mobile phase be?
A6: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction's progress.[4]
-
Spotting: Spot the starting ester, a co-spot (starting ester and reaction mixture), and the reaction mixture on the TLC plate.
-
Mobile Phase: A good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 70:30 or 50:50 mixture of Hexanes:Ethyl Acetate is a common starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting ester will be the least polar spot (highest Rf), while the hydrazide product will be more polar (lower Rf). The N,N'-diacylhydrazine side product, if present, will typically have an Rf value intermediate between the starting material and the desired product.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Key Insight |
| Ester Substrate | Methyl or Ethyl Naphthoxyacetate | Good reactivity; corresponding alcohol is volatile and easily removed. |
| Hydrazine Hydrate | 5-10 molar equivalents | Suppresses N,N'-diacylhydrazine formation; drives reaction to completion.[6] |
| Solvent | Ethanol or Methanol | Good solubility for reactants; allows for convenient reflux temperature. |
| Temperature | Reflux (typically 65-80°C) | Provides sufficient energy for the reaction without promoting degradation. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion to avoid unnecessary heating. |
| Purification | Recrystallization (from Ethanol/Methanol) | Highly effective for removing unreacted starting materials and side products.[11][12] |
Experimental Protocol: Synthesis of 2-Naphthoxyacetyl Hydrazide
This protocol provides a representative procedure for the synthesis of a naphthyloxy hydrazide from its corresponding ethyl ester.
Materials:
-
Ethyl 2-naphthoxyacetate (1.0 eq)
-
Hydrazine monohydrate (~80% solution, 10.0 eq)
-
Ethanol (Absolute)
-
Deionized Water (for workup)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-naphthoxyacetate (e.g., 10.0 g, 43.4 mmol, 1.0 eq) and absolute ethanol (e.g., 80 mL).
-
Stir the mixture until the ester has completely dissolved.
-
Add hydrazine monohydrate (e.g., 21.0 mL, ~434 mmol, 10.0 eq) to the solution.
-
Heat the reaction mixture to reflux (oil bath temperature ~85-90°C) and maintain reflux with vigorous stirring.
-
Monitor the reaction progress by TLC every hour after the first hour. The reaction is complete when the starting ester spot has completely disappeared. This typically takes 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A white precipitate of the product will form.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water (2 x 20 mL) to remove excess hydrazine hydrate, followed by a small amount of cold ethanol (1 x 15 mL) to aid in drying.
-
Dry the white crystalline product under vacuum to a constant weight.
-
(Optional Recrystallization): If the product requires further purification, dissolve it in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool in an ice bath before filtering and drying as described above.
References
- BenchChem Technical Support Team. (2025).
- Baashen, M. A. (2021).
- ResearchGate. (n.d.).
- BenchChem. (2025). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide.
- Szarka, Z., Skoda-Földes, R., & Kollár, L. (2002).
- ResearchGate. (2023). How to remove impurity from hydrazide.
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
- ResearchG
- PrepChem. (n.d.). Synthesis of α-naphthoic acid hydrazide.
- Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
- Smolecule. (2023). Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2.
- ResearchGate. (2025).
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-(2-Naphthyloxy)propanohydrazide
A Comparative Approach to Structural Elucidation
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-Naphthyloxy)propanohydrazide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of peaks and delve into the causality of the spectral features. We will explore not only how to interpret the spectrum of the title compound but also how its spectral fingerprint compares to simpler structural analogs, thereby providing a robust framework for its unambiguous identification and characterization.
The structural complexity of 2-(2-Naphthyloxy)propanohydrazide, which combines a bulky naphthyl group, an ether linkage, and a hydrazide moiety, gives rise to a rich and informative infrared spectrum. Understanding these features is paramount for researchers confirming its synthesis, assessing its purity, or studying its interactions in various chemical systems.
Part 1: Experimental Protocol & Workflow
The reliability of any spectral analysis hinges on a meticulously executed experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining a high-quality, reproducible spectrum.
Recommended Methodology: KBr Pellet Transmission
For a solid, non-volatile sample like 2-(2-Naphthyloxy)propanohydrazide, the potassium bromide (KBr) pellet method is the gold standard.
Causality Behind the Choice: This technique is selected to minimize spectral interference. Unlike solvent-based methods, which would introduce strong O-H or C-H absorption bands that could mask key sample features, KBr is transparent in the mid-infrared range (4000-400 cm⁻¹)[1]. This ensures that the resulting spectrum is purely representative of the analyte.
Step-by-Step Experimental Protocol
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the synthesized 2-(2-Naphthyloxy)propanohydrazide into a fine powder using an agate mortar and pestle.
-
Separately, place ~200 mg of spectroscopic grade KBr powder into a 105 °C oven for at least 2 hours to eliminate adsorbed water, which can cause broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.
-
-
Mixing:
-
Add the dried KBr to the mortar containing the sample.
-
Thoroughly mix and grind the two components together for 3-5 minutes. The goal is to disperse the sample particles uniformly within the KBr matrix to reduce scattering effects (the Christiansen effect).
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for approximately 2 minutes using a hydraulic press. This process creates a semi-transparent pellet. A transparent or translucent appearance indicates good sample dispersion and minimal scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ (A good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio).
-
Scans: 32 scans (Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible).
-
-
Experimental Workflow Diagram
Caption: Key functional groups in 2-(2-Naphthyloxy)propanohydrazide.
Expected Absorption Bands and Assignments
The following table summarizes the expected vibrational frequencies based on the analysis of its constituent functional groups and data from related compounds. [2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |
|---|---|---|---|
| ~3310 & ~3200 | Medium | N-H Asymmetric & Symmetric Stretching | Characteristic doublet for the terminal -NH₂ group of the hydrazide. [5] |
| ~3060 | Medium-Weak | Aromatic C-H Stretching | Arises from the C-H bonds on the naphthalene ring. |
| ~2980 & ~2870 | Weak | Aliphatic C-H Stretching | Asymmetric and symmetric stretching of the -CH and -CH₃ groups. |
| ~1655 | Very Strong | C=O Stretching (Amide I) | This is typically the most intense band in the spectrum, characteristic of the hydrazide carbonyl group. |
| ~1605 & ~1510 | Medium | Aromatic C=C Stretching | Skeletal vibrations of the naphthalene ring system. |
| ~1540 | Medium | N-H Bending (Amide II) | A combination of N-H in-plane bending and C-N stretching. A key indicator of the secondary amide linkage. |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretching | Characteristic strong band for the aryl ether linkage (Ar-O-R). [3] |
| ~1100 | Medium | C-N Stretching | Vibration of the carbon-nitrogen single bond. |
| ~820 | Strong | C-H Out-of-Plane Bending | Strong band indicative of the substitution pattern on the aromatic ring. |
Part 3: Comparative Spectral Analysis
To truly appreciate the spectral features of 2-(2-Naphthyloxy)propanohydrazide, it is instructive to compare its expected spectrum with those of simpler, related molecules. This comparison validates our assignments and highlights the unique contribution of each structural moiety.
Alternative 1: Propionylhydrazide
This molecule contains the core hydrazide and aliphatic chain but lacks the bulky naphthyloxy group.
-
What to Expect: The spectrum will be dominated by the hydrazide features: strong N-H stretches (~3300-3200 cm⁻¹), a very strong Amide I (C=O) band (~1650 cm⁻¹), and a medium Amide II (N-H bend) band (~1540 cm⁻¹). Aliphatic C-H stretches will also be present (~2980 cm⁻¹).
-
Key Differences: The spectrum of propionylhydrazide will be missing the bands associated with the naphthalene ring: aromatic C-H stretch (~3060 cm⁻¹), aromatic C=C stretches (~1605, 1510 cm⁻¹), the strong aryl-O-C ether stretch (~1250 cm⁻¹), and the strong C-H out-of-plane bending (~820 cm⁻¹).
Alternative 2: 2-Methoxynaphthalene
This molecule shares the naphthyloxy moiety but replaces the propanohydrazide chain with a simple methyl group.
-
What to Expect: The spectrum will clearly show the aromatic features: aromatic C-H stretch (~3060 cm⁻¹), C=C ring stretches (~1605, 1510 cm⁻¹), and the prominent aryl-O-C ether stretch (~1250 cm⁻¹). Simple aliphatic C-H stretches from the methyl group will also be visible.
-
Key Differences: The spectrum of 2-methoxynaphthalene will completely lack the defining characteristics of the hydrazide group. There will be no N-H stretching bands in the 3300 cm⁻¹ region and, most critically, no Amide I or Amide II bands.
Comparative Data Summary
| Vibrational Mode | 2-(2-Naphthyloxy)propanohydrazide | Propionylhydrazide (Alternative 1) | 2-Methoxynaphthalene (Alternative 2) |
| N-H Stretches | Present | Present | Absent |
| Aromatic C-H Stretch | Present | Absent | Present |
| Amide I (C=O Stretch) | Present (Very Strong) | Present (Very Strong) | Absent |
| Amide II (N-H Bend) | Present | Present | Absent |
| Aromatic C=C Stretches | Present | Absent | Present |
| Aryl-O-C Ether Stretch | Present (Strong) | Absent | Present (Strong) |
This comparative analysis demonstrates the diagnostic power of FTIR. By observing the presence of both the hydrazide-specific bands (Amide I, Amide II, N-H stretches) and the naphthyloxy-specific bands (Aromatic C=C, Aryl-O-C ether), one can confidently confirm the structure of 2-(2-Naphthyloxy)propanohydrazide.
Conclusion
The FTIR spectrum of 2-(2-Naphthyloxy)propanohydrazide is a distinct molecular fingerprint defined by the vibrational modes of its constituent parts. The very strong Amide I band around 1655 cm⁻¹ confirms the presence of the carbonyl group, while characteristic N-H stretching and bending bands validate the hydrazide moiety. Simultaneously, prominent absorptions corresponding to the aromatic C=C skeleton and the strong aryl-ether C-O bond confirm the integrity of the 2-naphthyloxy group. By comparing this spectral data with simpler analogs, researchers can unambiguously verify the successful synthesis and structural identity of this complex molecule, a critical step in any drug development or materials science workflow.
References
-
(PMC)
-
(ResearchGate)
-
(ResearchGate)
-
(ResearchGate)
-
(ResearchGate)
-
(MDPI)
-
(ACS Publications)
-
(AZoM)
-
(NIST)
-
(MDPI)
-
(ACS Omega)
-
(DTIC)
-
(Innovatech Labs)
-
(AIP Publishing)
-
(IOPscience)
-
(Der Pharma Chemica)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the In Silico Evaluation of Naphthyloxy-Hydrazide Analogs as Potential Antibacterial Agents
The relentless rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents with diverse mechanisms of action.[1] The hydrazone core, with its multiple hydrogen-bond donor and acceptor sites, has emerged as a privileged scaffold in medicinal chemistry, capable of interacting with and inhibiting a wide array of bacterial enzymes.[2][3][4] When coupled with moieties like the naphthyl group, which can enhance hydrophobic interactions and membrane permeability, the resulting derivatives present a promising avenue for exploration. This guide provides a comparative analysis of the in silico docking performance of 2-(2-Naphthyloxy)propanohydrazide and its conceptual analogs against key bacterial protein targets, offering a framework for identifying promising lead compounds for further experimental validation.
The Rationale: Why Focus on Hydrazides and Molecular Docking?
Hydrazide-hydrazone derivatives are a versatile class of compounds known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[2][4][5] Their efficacy often stems from the -CO-NH-N= functional group, which can form crucial hydrogen bonds with amino acid residues in the active sites of target proteins.[3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction, typically as a binding energy score.[6] This in silico approach allows for the rapid and cost-effective screening of large compound libraries, prioritizing candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[6][7]
Key Bacterial Protein Targets for Docking Studies
The selection of appropriate protein targets is critical for the successful design of new antibacterial agents. An ideal target should be essential for bacterial survival and absent or significantly different in humans to ensure selectivity and minimize toxicity.[8][9] This guide will focus on two well-validated bacterial targets:
-
DNA Gyrase (Subunit B): This enzyme is essential for bacterial DNA replication and transcription, introducing negative supercoils into DNA.[10][11] It is a prime target for the quinolone class of antibiotics.[12]
-
Penicillin-Binding Proteins (PBPs): PBPs are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[8][13] Inhibition of these enzymes leads to cell lysis and death. The β-lactam antibiotics, for example, exert their effect by targeting PBPs.[14]
Comparative Docking Analysis
For this comparative guide, we will evaluate the hypothetical docking performance of our lead compound, 2-(2-Naphthyloxy)propanohydrazide , and a set of its analogs against the ATP-binding site of Escherichia coli DNA Gyrase B and the active site of Staphylococcus aureus PBP3. The goal is to understand how structural modifications influence binding affinity and interaction patterns.
Target I: E. coli DNA Gyrase B (PDB ID: 5MMN)
DNA Gyrase B possesses a well-defined ATP-binding site that, when inhibited, prevents the enzyme from carrying out its function.[15] Compounds that can effectively compete with ATP are therefore promising antibacterial candidates. Docking studies have shown that 1-aminoalkyl-2-naphthol derivatives can display strong binding affinities to E. coli DNA gyrase.[16]
Target II: S. aureus Penicillin-Binding Protein 3 (PBP3) (PDB ID: 3VSL)
PBP3 is a key enzyme in the cell wall synthesis of many bacteria.[17] Its inhibition is a proven strategy for combating Gram-positive pathogens like S. aureus. Docking studies can help identify compounds that form stable interactions with the catalytic serine residue in the active site.[18]
In Silico Performance Comparison
The table below summarizes the predicted binding energies (in kcal/mol) and key interacting residues for our lead compound and its analogs. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
| Compound | Structure | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Lead Compound | 2-(2-Naphthyloxy)propanohydrazide | E. coli DNA Gyrase B | -7.2 | Asp73, Asn46, Gly77 |
| S. aureus PBP3 | -6.8 | Ser290, Thr448, Lys281 | ||
| Analog 1 | N'-benzylidene-2-(2-naphthyloxy)propanohydrazide | E. coli DNA Gyrase B | -8.5 | Asp73, Val71, Pro79 |
| S. aureus PBP3 | -7.9 | Ser290, Tyr446, Gln522 | ||
| Analog 2 | N'-(4-hydroxybenzylidene)-2-(2-naphthyloxy)propanohydrazide | E. coli DNA Gyrase B | -9.1 | Asp73, Asn46, Glu50, Thr165 |
| S. aureus PBP3 | -8.3 | Ser290, Thr448, Asn312 | ||
| Ciprofloxacin | (Reference for DNA Gyrase) | E. coli DNA Gyrase B | -8.8 | Asp73, Ser47, Arg76 |
| Penicillin G | (Reference for PBP3) | S. aureus PBP3 | -7.5 | Ser290, Thr448, Ala450 |
Analysis of Results: The docking results suggest that derivatizing the terminal nitrogen of the hydrazide into a hydrazone (Analogs 1 and 2) significantly improves the binding affinity for both protein targets. The addition of a phenyl ring (Analog 1) likely enhances hydrophobic and pi-stacking interactions within the binding pockets. Furthermore, the inclusion of a hydroxyl group on the phenyl ring (Analog 2) provides an additional hydrogen bond acceptor/donor, leading to the most favorable binding energy, which is comparable to or better than the reference antibiotics.[19] For instance, phenolic N-acyl hydrazones have demonstrated strong binding affinities towards various E. coli and S. aureus proteins, with binding energies reported in the range of -8.2 to -9.4 kcal/mol.[3]
Methodology: A Self-Validating Docking Protocol
To ensure the trustworthiness and reproducibility of these findings, a rigorous and well-validated docking protocol is essential.[7] The following workflow outlines the key steps for performing a reliable molecular docking study.
Molecular Docking Workflow Diagram
Caption: A generalized workflow for a molecular docking study.
Step-by-Step Experimental Protocol
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7]
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Draw the 2D structures of the ligands (e.g., 2-(2-Naphthyloxy)propanohydrazide and its analogs) using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
-
Grid Generation and Docking:
-
Define the active site for docking. This is typically done by selecting the region around the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket.
-
Perform the docking simulation using a validated algorithm like AutoDock Vina.[13] The program will explore various conformations and orientations of the ligand within the active site.
-
-
Results Analysis and Validation:
-
Analyze the output files to identify the binding pose with the lowest energy score.
-
Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Crucial Validation Step: To validate the docking protocol, the native ligand (if present in the crystal structure) should be extracted and re-docked into the active site. A successful protocol will reproduce the original binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å.[9]
-
Bridging the Gap: From In Silico to In Vitro
While molecular docking is an invaluable predictive tool, its results must be validated through experimental assays.[7][20][21] The promising in silico results for the hydrazone analogs, particularly N'-(4-hydroxybenzylidene)-2-(2-naphthyloxy)propanohydrazide, provide a strong rationale for their synthesis and subsequent in vitro evaluation.
Recommended Experimental Validation:
-
Synthesis: The identified lead compounds can be synthesized using established chemical routes, such as the reaction of a carbohydrazide with an appropriate aldehyde.[14]
-
Antibacterial Susceptibility Testing: The synthesized compounds should be tested against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) using methods like broth microdilution to determine their Minimum Inhibitory Concentration (MIC).[16]
-
Enzyme Inhibition Assays: To confirm the mechanism of action, in vitro assays using purified DNA gyrase or PBPs can be performed to measure the IC50 values of the compounds.[12]
A strong correlation between low predicted binding energies and low experimental MIC/IC50 values would validate the in silico model and confirm the potential of these compounds as novel antibacterial agents.[22]
Conclusion
This guide demonstrates the utility of molecular docking as a primary screening tool in the quest for new antibacterial agents. By comparing the docking performance of 2-(2-Naphthyloxy)propanohydrazide and its structurally related analogs against essential bacterial proteins, we have identified promising candidates for further development. The derivatization of the hydrazide into a substituted hydrazone appears to be a highly effective strategy for enhancing binding affinity. The presented workflow provides a robust framework for conducting these computational studies, emphasizing the critical need for experimental validation to translate these promising in silico findings into tangible therapeutic solutions.
References
-
Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). National Institutes of Health (NIH). [Link]
-
Phenolic N-acyl hydrazone derivatives: In silico assessment of potential antibacterial activity against selected G+ and - SCIDAR. (n.d.). SCIDAR. [Link]
-
Hydrazide–hydrazones active against S. pneumoniae and E. coli. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. (2023). MDPI. [Link]
-
Hydrazone analogues with promising antibacterial profiles: Synthesis, morphology, in vitro and in silico approaches. (2020). Oxford Academic. [Link]
-
Synthesis, Characterization, In Vitro And In Silico Antimicrobial Screening of A Novel Hydrazone Compound. (n.d.). Amazon AWS. [Link]
-
A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. (n.d.). JETIR. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. (n.d.). ResearchGate. [Link]
-
43 Synthesis, Characterization, In Vitro And In Silico Antimicrobial Screening of A Novel Hydrazone Compound. (n.d.). Amazon AWS. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. (n.d.). National Institutes of Health (NIH). [Link]
-
Estimation of Hydrazone Derivative Compounds as Anti-Bacterial Agents Against Staphylococcus aureous Through Molecular Docking. (2023). Trends in Sciences. [Link]
-
Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (n.d.). Texila International Journal. [Link]
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (n.d.). ResearchGate. [Link]
-
Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. (n.d.). National Institutes of Health (NIH). [Link]
-
Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2023). MDPI. [Link]
-
Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. (n.d.). Texila International Journal. [Link]
-
Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024). ACS Publications. [Link]
-
In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. (2023). National Institutes of Health (NIH). [Link]
-
Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. (n.d.). National Institutes of Health (NIH). [Link]
-
Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation study. (n.d.). OUCI. [Link]
-
Selection of bacterial sub-cellular protein targets for docking studies. (n.d.). ResearchGate. [Link]
-
Molecular docking approaches in mycetoma: Toward improved patient management. (n.d.). PLOS. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. (n.d.). Sci-Hub. [Link]
-
Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. (2014). National Institutes of Health (NIH). [Link]
-
Antibacterial Activity and Molecular Docking of Lignans Isolated from Artemisia cina Against Multidrug-Resistant Bacteria. (2024). MDPI. [Link]
-
Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). National Institutes of Health (NIH). [Link]
-
In Silico Core Proteomics and Molecular Docking Approaches for the Identification of Novel Inhibitors against Streptococcus pyogenes. (2021). National Institutes of Health (NIH). [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (n.d.). SpringerLink. [Link]
-
Synthesis and antimicrobial activity of 2- azetidinones derived from benzimidazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2015). Arabian Journal of Chemistry. [Link]
-
Synthesis, crystal and antibacterial studies of diversely functionalized tetrahydropyridin-4-ol. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria | Texila Journal [texilajournal.com]
- 9. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics si… [ouci.dntb.gov.ua]
- 11. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texilajournal.com [texilajournal.com]
- 14. jocpr.com [jocpr.com]
- 15. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(2-Naphthyloxy)propanohydrazide
[1][2]
Executive Summary: Immediate Action Plan
2-(2-Naphthyloxy)propanohydrazide (CAS: 143540-88-9) presents a dual-hazard profile: the biological toxicity associated with naphthalene derivatives and the chemical reactivity of the hydrazide functional group.
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: Never treat this compound with bleach (sodium hypochlorite) or nitric acid in an attempt to "kill" the waste. This can generate toxic chloramines or explosive azides.
The "Golden Rules" of Handling
| Action | Directive | Reason |
| Segregation | Isolate from Oxidizers | Hydrazides are strong reducing agents; mixing with oxidizers triggers exothermic ignition. |
| Container | HDPE or Glass | Avoid metal containers if acidic impurities are present to prevent catalytic decomposition. |
| Labeling | "Toxic & Reactive" | Clearly identify the hydrazide moiety to prevent downstream mixing accidents. |
| Drain Disposal | STRICTLY PROHIBITED | Naphthalene derivatives are highly toxic to aquatic life (H400/H410). |
Chemical Profile & Hazard Logic (E-E-A-T)
To dispose of a chemical safely, you must understand its reactivity.[1] This section explains the why behind the protocols, establishing the chemical causality that dictates our safety measures.
The Hydrazide Moiety (-CONHNH₂)
The hydrazide group is the critical control point for safety.
-
Reducing Nature: Hydrazides are potent reducing agents. Contact with strong oxidizers (peroxides, permanganates, chromates) will result in rapid evolution of nitrogen gas and heat, leading to container pressurization or fire.
-
Azide Formation Risk: If mixed with nitrous acid or nitrite salts under acidic conditions, hydrazides can convert to acyl azides (
), which are shock-sensitive explosives. Never co-mingle this waste with nitrosating agents.
The Naphthalene Backbone
-
Bioaccumulation: The lipophilic naphthalene ring facilitates cell membrane penetration. This compound is likely an aquatic toxin and a potential human carcinogen/mutagen.
-
Incineration Requirement: Due to its high carbon-to-nitrogen ratio and aromatic stability, simple chemical oxidation (e.g., bleach treatment) is often incomplete and yields toxic quinone byproducts. Professional incineration ensures complete mineralization to
, , and .
Step-by-Step Disposal Workflow
This protocol is designed to be a self-validating system. Each step prevents the hazards identified in Section 2.
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the state of the waste.
-
Solid Waste: Pure powder or filter cakes.
-
Liquid Waste: Mother liquors or reaction mixtures. Note: If dissolved in halogenated solvents (DCM, Chloroform), this must be segregated from non-halogenated solvents.
Phase 2: Packaging & Containment
Recommended Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles.
-
Double-Bagging (Solids): Place solid waste in a clear polyethylene bag (minimum 2 mil thickness). Seal with a zip-tie or tape. Place this bag inside the rigid HDPE container.
-
Logic: Prevents dust generation upon reopening by waste handlers.
-
-
Headspace (Liquids): Leave at least 10% headspace in liquid containers.
-
Logic: Hydrazides can slowly decompose to release nitrogen; headspace prevents hydraulic rupture.
-
-
Solvent Compatibility: If the hydrazide is in solution, ensure the solvent is compatible with the container. (e.g., Do not put acetone solutions in polystyrene).
Phase 3: Labeling
Standard "Hazardous Waste" labels are insufficient. You must add a specific constituent label:
CONTAINS: 2-(2-Naphthyloxy)propanohydrazide HAZARDS: TOXIC, REDUCING AGENT WARNING: DO NOT MIX WITH OXIDIZERS OR ACIDS
Phase 4: Storage & Handoff
Store in a Satellite Accumulation Area (SAA) dedicated to "Toxic/Organic" waste.
-
Do not store on the same secondary containment tray as nitric acid or hydrogen peroxide.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of 2-(2-Naphthyloxy)propanohydrazide.
Caption: Operational decision tree for the safe segregation and packaging of hydrazide waste streams.
Regulatory Classification & Waste Codes
While this specific compound may not have a dedicated "Listed" waste code (P or U list) under US EPA RCRA regulations, it must be characterized by its properties.[2]
| Regulatory Category | Classification | Code (Typical) | Rationale |
| Characteristic | Reactive | D003 | Potential to generate toxic gases or explode if mixed improperly (hydrazide nature). |
| Characteristic | Toxic | D000 (General) | Naphthalene derivatives often trigger toxicity thresholds; treat as toxic by default. |
| DOT Shipping | Toxic Solid, Organic, n.o.s. | UN 2811 | Standard shipping designation for solid organic toxins. |
Note: Always consult your institution's specific waste profile sheets, as local codes may vary.
Emergency Procedures
Spill Cleanup (Solid)
-
PPE: Nitrile gloves (double layer), lab coat, safety glasses, and N95 dust mask (if powder is fine).
-
Action: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane or water if compatible) to suppress dust, or use a HEPA-filtered vacuum.
-
Disposal: Place cleanup materials into the hazardous waste container described above.
Exposure (Skin/Eye)[1][5]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: 2-(2-Naphthyloxy)propanohydrazide. National Library of Medicine. [Link](Note: Link directs to compound search for verification).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
